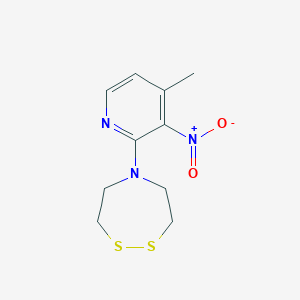
5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane, also known as MNPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of dithiazepanes, which are known for their diverse biological activities. MNPD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has also been found to interact with certain receptors, including the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
実験室実験の利点と制限
5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, this compound has been extensively studied for its potential applications, making it a well-characterized compound. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
将来の方向性
There are several future directions for 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane research. One potential direction is to further investigate its antitumor properties and its potential as a cancer therapy. Another potential direction is to investigate its immunomodulatory properties and its potential as an immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has the potential to be a valuable tool for scientific research and may have important applications in medicine.
合成法
The synthesis of 5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane involves the reaction of 4-methyl-3-nitropyridine-2-thione with 1,2-dichloroethane in the presence of sodium methoxide. The resulting product is then treated with sodium sulfide to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
5-(4-Methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. This compound has also been shown to modulate the immune system, making it a potential candidate for immunotherapy. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
特性
IUPAC Name |
5-(4-methyl-3-nitropyridin-2-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-8-2-3-11-10(9(8)13(14)15)12-4-6-16-17-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMGXPLDPIPKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCSSCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

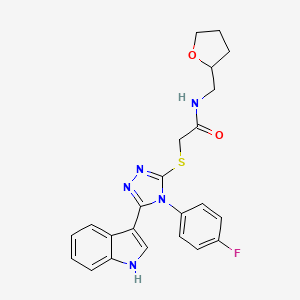

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)
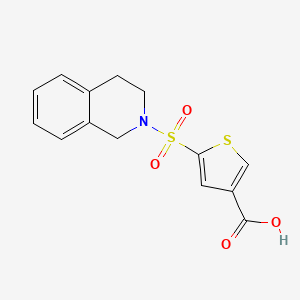
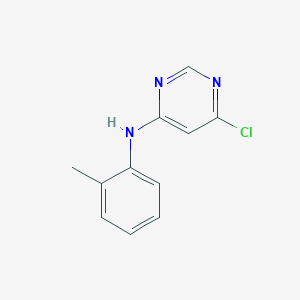
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)
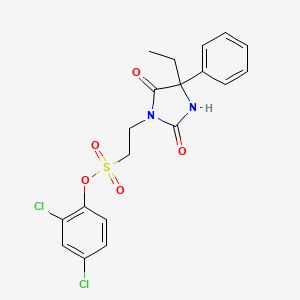
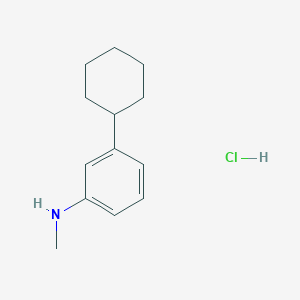
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)